(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-26-21(25)13-2-5-16(6-3-13)23-10-15(9-22)20-24-17(11-29-20)14-4-7-18-19(8-14)28-12-27-18/h2-8,10-11,23H,12H2,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPZILFFQDMFIP-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound characterized by its unique structural elements, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a cyanovinyl group. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved by reacting 2-aminothiophenol with an appropriate α-haloketone under basic conditions.
- Introduction of the Benzo[d][1,3]dioxole Moiety : The thiazole intermediate is coupled with a benzo[d][1,3]dioxole derivative using palladium-catalyzed cross-coupling reactions.
- Formation of the Cyanovinyl Group : Introduced via nucleophilic substitution with a suitable cyanating agent.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may modulate enzyme activity through competitive inhibition.
- Receptor Interaction : The compound can bind to specific receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have indicated promising biological activities for similar compounds containing the benzo[d][1,3]dioxole and thiazole moieties:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Cytotoxicity against cancer cell lines (MCF-7 and HCT-116) | |
| Compound B | Antimicrobial properties | |
| Compound C | Antioxidant activity |
In vitro studies have demonstrated that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 16.19 μM against HCT-116 cells for a related compound .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of synthesized compounds similar to this compound). The results showed that these compounds exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), suggesting potential for further development as anticancer agents .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiazole-bearing compounds. The findings indicated that these compounds displayed effective inhibition against various bacterial strains, highlighting their potential as therapeutic agents in treating infections .
Conclusion and Future Directions
This compound demonstrates significant promise in medicinal chemistry due to its unique structural features and biological activities. Future research should focus on:
- Mechanistic Studies : To elucidate the exact pathways through which this compound exerts its biological effects.
- In Vivo Testing : To assess the efficacy and safety in living organisms.
- Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and thiazole moieties. The compound has shown activity against various cancer cell lines:
- Mechanism of Action : It is believed that the compound interacts with specific cellular pathways involved in cancer cell proliferation and apoptosis.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives with similar structures exhibit significant activity against a range of bacterial and fungal strains.
Drug Development
Due to its promising biological activities, (E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is being explored in drug development:
- Cancer Therapeutics : Its ability to inhibit tumor growth makes it a candidate for further development as an anticancer agent.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant strains.
Case Studies
Several studies have documented the effects of similar compounds in clinical settings:
- Study on Anticancer Activity : A recent investigation showed that derivatives of this compound exhibited significant cytotoxicity against prostate cancer cells (LNCaP), indicating its potential as a lead compound for further development .
- Antimicrobial Efficacy : Another study reported that compounds with similar structural motifs demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heterocyclic Core Variations
The thiazole ring in the target compound distinguishes it from pyrrolidine () and thiadiazole () analogs.
- Pyrrolidine Derivatives : Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (, Compound 7) replaces the thiazole with a pyrrolidine, reducing aromaticity and altering electronic properties. Pyrrolidines often exhibit enhanced conformational flexibility, which may improve binding to certain biological targets but reduce metabolic stability compared to rigid thiazoles .
- Thiadiazole Derivatives: The (E)-configured thiadiazole in shares sulfur but includes an additional nitrogen, increasing polarity.
Substituent Effects
- Benzo[d][1,3]dioxol-5-yl Group : Present in both the target compound and ’s cyclopropane carboxamide derivative (Compound 74), this group enhances lipophilicity, likely improving membrane permeability. However, in Compound 74, it is attached to a cyclopropane ring rather than a thiazole, which may sterically hinder interactions with hydrophobic binding pockets .
- Ester vs. Amide Linkages: The methyl benzoate ester in the target compound differs from the amide group in ’s Compound 74.
Functional Group Influence
- Cyanovinylamino Bridge: The (E)-cyanovinyl group introduces strong electron-withdrawing effects, which may stabilize the compound’s conformation and enhance reactivity in Michael addition or nucleophilic substitution reactions. This contrasts with the secondary amine-linked dibutylamino group in ’s Compound 8, which increases basicity and solubility .
- Methoxyphenyl vs. Benzoyl Substituents : ’s Compound 74 includes a 4-methoxyphenyl-thiazole substituent, which provides electron-donating effects compared to the target compound’s unsubstituted thiazole. Methoxy groups can enhance solubility but reduce metabolic stability due to demethylation pathways .
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (E)-methyl 4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate?
- Methodology : The compound can be synthesized via multi-step reactions involving thiazole ring formation, cyanovinyl coupling, and esterification. Key steps include:
- Thiazole synthesis : React 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-amine with a cyanovinyl precursor (e.g., via Knoevenagel condensation) under reflux in ethanol with glacial acetic acid as a catalyst .
- Esterification : Use methyl 4-aminobenzoate and activate the amino group for nucleophilic substitution.
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is recommended for isolating the (E)-isomer, as described in analogous thiazole derivatives .
Q. How can the purity and structure of the synthesized compound be validated?
- Methodology : Employ a combination of spectroscopic and analytical techniques:
- NMR : Analyze - and -NMR spectra to confirm regiochemistry and E/Z isomerism. For example, coupling constants () in the cyanovinyl group (~12–16 Hz for trans configuration) distinguish the (E)-isomer .
- IR : Verify functional groups (e.g., C≡N stretch ~2200 cm, ester C=O ~1700 cm) .
- HPLC-MS : Assess purity (>95%) and molecular ion consistency with the calculated mass .
Q. What solvent systems and reaction conditions optimize yield in the final coupling step?
- Methodology : Systematic optimization using Design of Experiments (DoE):
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Temperature : 60–80°C balances reaction rate and side-product minimization.
- Catalyst : Triethylamine or DMAP improves coupling efficiency in esterification .
Advanced Research Questions
Q. How does the electronic structure of the benzo[d][1,3]dioxol-5-yl group influence the compound’s reactivity?
- Methodology :
- Computational analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density and HOMO/LUMO orbitals. The electron-donating dioxolane ring may stabilize the thiazole’s π-system, enhancing conjugation with the cyanovinyl group .
- Experimental validation : Compare reaction rates with analogs lacking the dioxolane group, using kinetic studies (e.g., UV-Vis monitoring) .
Q. What strategies resolve contradictions in reported biological activity data for similar thiazole derivatives?
- Methodology :
- Standardized assays : Re-evaluate activity using consistent cell lines (e.g., MCF-7 for antitumor studies) and protocols (e.g., MTT assay at 48h incubation) .
- Purity control : Ensure compounds are >98% pure (HPLC) to exclude confounding effects from byproducts.
- SAR analysis : Systematically modify substituents (e.g., dioxolane vs. methoxy groups) to isolate structural contributors to activity .
Q. How can molecular docking predict the compound’s interaction with biological targets?
- Methodology :
- Target selection : Use crystallographic data (PDB) for enzymes like tubulin or kinases, which bind thiazole derivatives .
- Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses. The cyanovinyl group may form π-π interactions with aromatic residues, while the dioxolane enhances solubility for membrane penetration .
Q. What mechanistic insights explain the (E)-isomer’s dominance in synthesis?
- Methodology :
- Kinetic vs. thermodynamic control : Monitor reaction intermediates via -NMR to determine if the (E)-isomer forms preferentially due to steric hindrance or transition-state stabilization.
- Isomerization studies : Heat the (Z)-isomer in the presence of a base (e.g., DBU) to assess thermodynamic stability .
Data Contradiction Analysis
Q. Why do different studies report varying cytotoxic IC values for structurally similar compounds?
- Resolution :
- Test conditions : Variability in cell culture media, serum concentration, or incubation time can alter results. Standardize protocols per CLSI guidelines.
- Structural nuances : Minor differences (e.g., ester vs. amide linkers) drastically affect bioavailability. Compare logP values (e.g., calculated via ChemDraw) to assess permeability differences .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Validation
| Technique | Expected Signals | Reference |
|---|---|---|
| -NMR | δ 8.2–8.4 ppm (aromatic H), δ 6.8–7.1 ppm (dioxolane H), =15 Hz (vinyl) | |
| IR | 2200 cm (C≡N), 1700 cm (ester C=O) | |
| HRMS | [M+H] m/z 407.1052 (CHNOS) |
Table 2 : Optimization of Coupling Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +25% vs. THF |
| Temperature | 70°C | Maximizes rate |
| Catalyst | 10 mol% DMAP | Reduces byproducts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
